

Application Notes and Protocols for SJ10542 Treatment

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Compound of Interest

Compound Name: SJ10542
Cat. No.: B12409185

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These application notes provide a comprehensive guide to utilizing **SJ10542**, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). This document outlines sensitive cell lines, summarizes key quantitative data, and offers detailed experimental protocols for assessing the efficacy of **SJ10542**.

Introduction to SJ10542

SJ10542 is a PROTAC that induces the degradation of JAK2 and JAK3 proteins. It functions by forming a ternary complex between the target protein (JAK2/3), the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase, and **SJ10542** itself. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune disorders, making targeted degradation of JAK2 and JAK3 a promising therapeutic strategy.^{[1][2]}

Cell Lines Sensitive to SJ10542 Treatment

SJ10542 has demonstrated significant efficacy in preclinical models of hematological malignancies, particularly those with dysregulated JAK-STAT signaling. The following table summarizes the sensitivity of various cell lines and patient-derived xenograft (PDX) models to **SJ10542** treatment.

Cell Line/Model	Cancer Type	Parameter	Value (nM)	Notes
MHH-CALL-4	B-cell Precursor Leukemia	DC ₅₀ (JAK2)	24	Possesses IGH-CRLF2 translocation and JAK2 I682F mutation.[1][3]
IC ₅₀	<120	Shows greater efficacy compared to parental JAK2 inhibitors.[1]		
KOPN49	B-cell Precursor Leukemia	DC ₅₀ (JAK2)	74	CRLF2-rearranged cell line.[1]
SJBALL020589	Patient-Derived Xenograft (PDX) - B-cell ALL	DC ₅₀ (JAK2)	14	JAK2 fusion model.
DC ₅₀ (JAK3)	11			
IC ₅₀	24	Most potent activity observed in this PDX model.[1]		

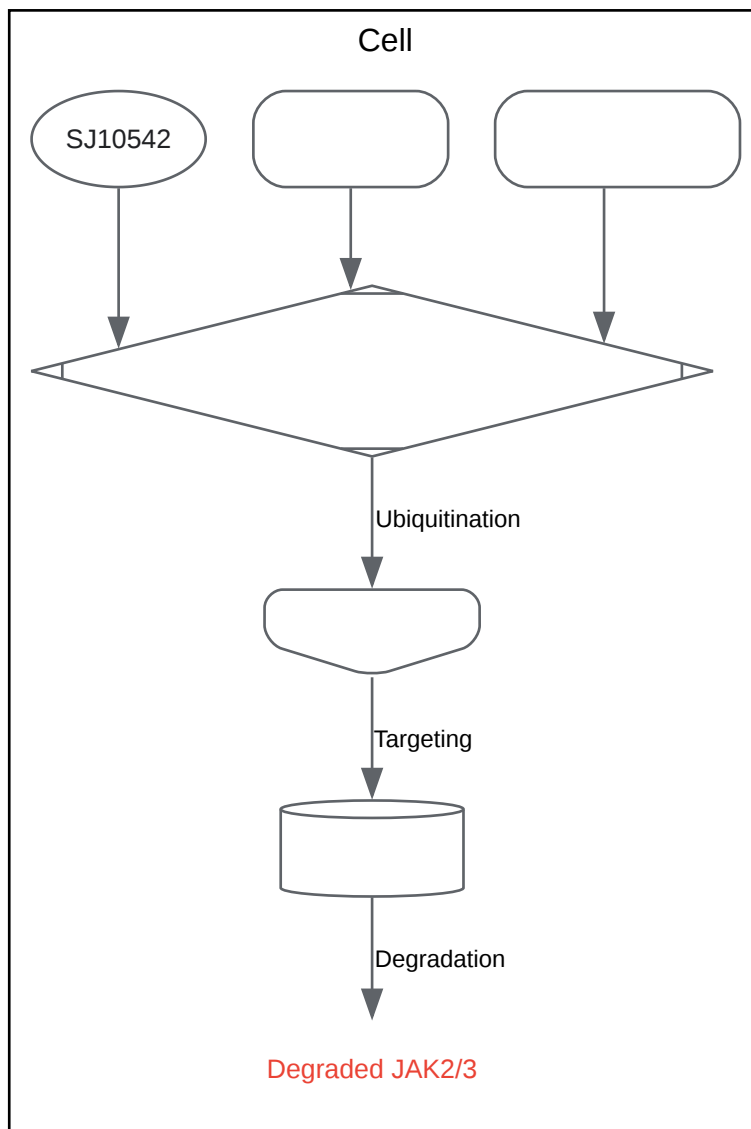
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

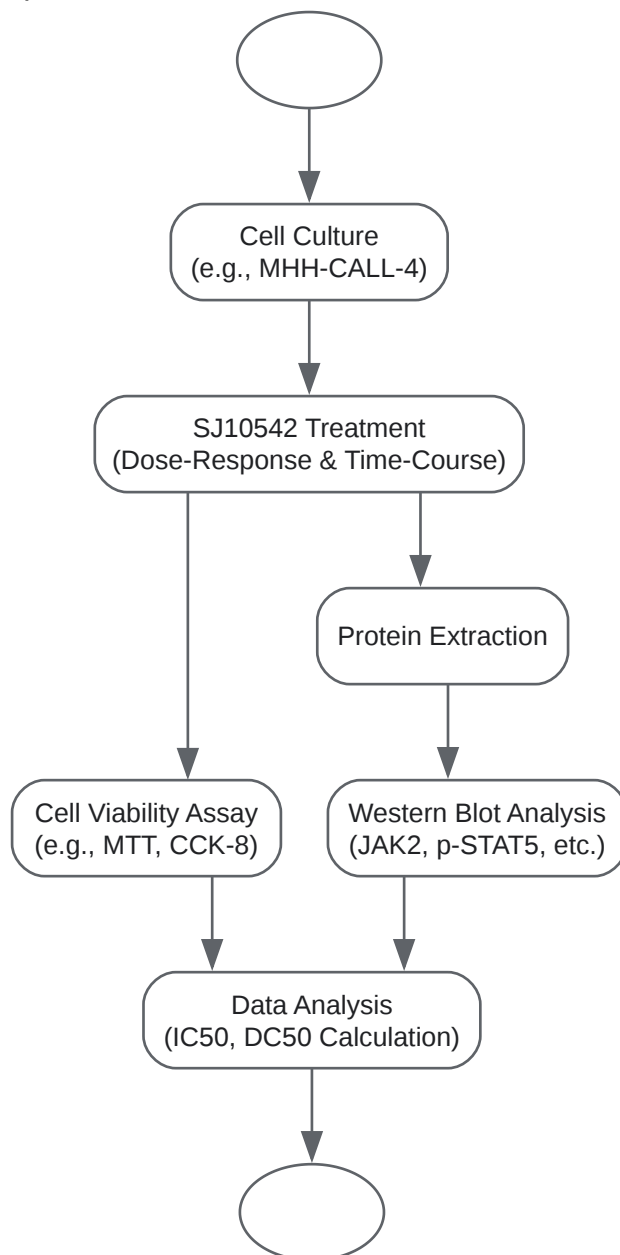
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SJ10542** and a typical experimental workflow for its evaluation.

SJ10542 Mechanism of Action



Experimental Workflow for SJ10542 Evaluation



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References

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- [3. Oncogene-independent BCR-like signaling adaptation confers drug resistance in Ph-like ALL - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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